Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Overview
Description
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is an organic compound with the molecular formula C8H15BrO4S It is a derivative of butanoic acid and features a bromine atom, a methyl group, and a methylsulfonyl group attached to the butanoate backbone
Mechanism of Action
Target of Action
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate (EMBM) is a complex organic compound It’s known to act as a nucleophile in various reactions.
Mode of Action
EMBM participates in a variety of reactions, including SN2 and SNAr reactions. In an SN2 reaction, EMBM acts as a nucleophile and attacks an electrophile, such as a halide or an ester, resulting in the formation of a new bond.
Result of Action
It is known that embm can be used to synthesize pyridine methylsulfone hydroxamate lpxc inhibitors for treating bacterial infections .
Biochemical Analysis
Biochemical Properties
It is known that it can be used to synthesize pyridine methylsulfone hydroxamate LpxC inhibitors . These inhibitors interact with the LpxC enzyme, which is involved in the biosynthesis of lipid A, a component of the outer membrane of gram-negative bacteria .
Cellular Effects
Its role in the synthesis of LpxC inhibitors suggests that it may have significant effects on bacterial cells, particularly gram-negative bacteria .
Molecular Mechanism
Its role in the synthesis of LpxC inhibitors suggests that it may interact with the LpxC enzyme, potentially inhibiting its function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate typically involves the esterification of 4-bromo-2-methyl-2-(methylsulfonyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using strong oxidizing agents such as hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of 4-hydroxy-2-methyl-2-(methylsulfonyl)butanoate or its derivatives.
Reduction: Formation of 4-bromo-2-methyl-2-(methylsulfonyl)butanol.
Oxidation: Formation of 4-bromo-2-methyl-2-(methylsulfonyl)butanoic acid.
Scientific Research Applications
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate can be compared with other similar compounds such as:
Ethyl 4-bromo-2-methylbutanoate: Lacks the methylsulfonyl group, resulting in different chemical reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
4-Bromo-2-methyl-2-(methylsulfonyl)butanoic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-bromo-2-methyl-2-methylsulfonylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDIKYRQXJWIIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CCBr)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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